

Gluconapoleiferin: A Technical Overview of its Properties and Biological Significance

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Compound of Interest

Compound Name: *Gluconapoleiferin*

Cat. No.: *B217463*

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This technical guide provides a comprehensive overview of **Gluconapoleiferin**, a naturally occurring glucosinolate found in various Brassica species. This document consolidates available data on its chemical synonyms, quantitative occurrence, analytical methodologies, and relevant biological pathways.

Synonyms and Alternative Names

Gluconapoleiferin is scientifically known by a variety of names, reflecting its chemical structure. These synonyms are crucial for comprehensive literature searches and unambiguous identification in a research context.

- Systematic Name: 1-S-[3-hydroxy-N-(sulfonatooxy)hex-5-enimidoyl]-1-thio-beta-D-glucopyranose[1]
- Common Synonyms:
 - 2-hydroxypent-4-enylglucosinolate[1]
 - 2-Hydroxy-4-pentenyl glucosinolate[1]
- CAS Number: 19764-03-5[2]
- Chemical Identifiers:

- ChEBI ID: CHEBI:79349[1]
- PubChem CID: 9548636[1]
- Potassium Salt Form: **Gluconapoleiferin** Potassium Salt[3]
- Anionic Form: **Gluconapoleiferin**(1-)[4]

Quantitative Data

Gluconapoleiferin content varies significantly among different Brassica species and even between different organs of the same plant. The following tables summarize the quantitative data found in the literature for **Gluconapoleiferin** in various Brassica rapa subspecies and cultivars. These variations are influenced by genetic factors, growing conditions, and developmental stage.

Table 1: Quantitative Analysis of **Gluconapoleiferin** in Brassica rapa Leaves

Brassica rapa Variety/Subspecies	Gluconapoleiferin Content (μmol/g DW)	Reference
Turnip Greens (113 varieties)	Relatively abundant in some profiles	[1]
Various Crops (82 varieties)	Present, but not a predominant glucosinolate	[2]
Turnip (Accession FT-004)	Higher content in young leaves compared to other accessions	[5]

Table 2: Quantitative Analysis of **Gluconapoleiferin** in Steamed-Pureed Turnip (Brassica rapa subsp. rapa)

Turnip Batch	Gluconapoleiferin Content (μmol/g DW)	Reference
Batch 1	Present	[6]
Batch 2	Present	[6]
Batch 3	Present	[6]
Batch 4	Present	[6]
Batch 5	Present	[6]
Batch 6	Present	[6]
Batch 7	Present	[6]

Note: DW = Dry Weight. The data presented are from different studies, and direct comparison should be made with caution due to variations in analytical methods and growing conditions.

Experimental Protocols

The accurate quantification of **Gluconapoleiferin** relies on robust and validated experimental protocols. The most common methods involve extraction followed by analysis using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS).

Extraction of Intact Glucosinolates

This protocol is a widely used method for extracting intact glucosinolates from plant material.

Objective: To extract glucosinolates from plant tissue while inactivating the myrosinase enzyme to prevent hydrolysis.

Materials:

- Freeze-dried and ground plant material
- 70% methanol (MeOH)

- Deionized water
- Centrifuge tubes
- Water bath or heating block

Procedure:

- Weigh a precise amount of the homogenized plant sample.
- Add a defined volume of 70% methanol to the sample.
- Heat the mixture at a high temperature (e.g., 75-80°C) for a specified time (e.g., 20 minutes) to inactivate myrosinase.
- Centrifuge the mixture to pellet the solid plant material.
- Carefully collect the supernatant, which contains the intact glucosinolates. This extract can then be used for direct analysis by LC-MS or for further purification and desulfation for HPLC-UV analysis.

Analysis of Desulfated Glucosinolates by HPLC-UV

This is a standard method for the quantification of glucosinolates.

Objective: To purify, desulfate, and quantify glucosinolates using HPLC with UV detection.

Materials:

- Glucosinolate extract (from Protocol 3.1)
- DEAE-Sephadex A-25 or similar anion-exchange resin
- Purified sulfatase (from *Helix pomatia*)
- Sodium acetate buffer
- HPLC system with a C18 column and UV detector

Procedure:

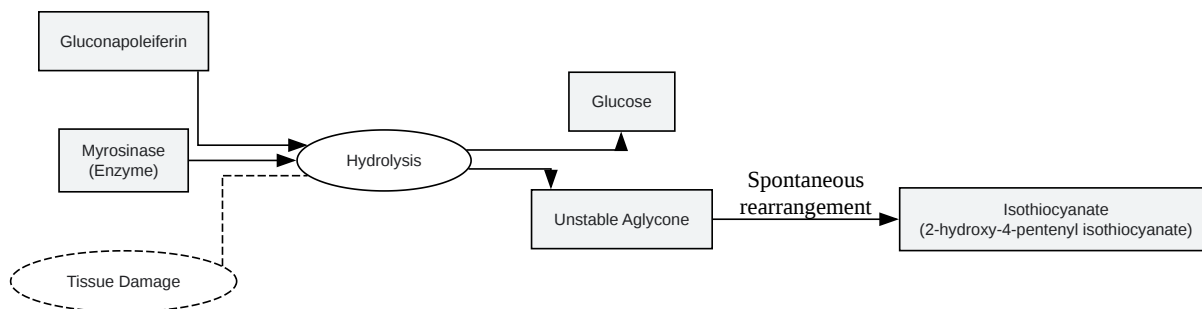
- **Purification:** Apply the crude glucosinolate extract to a column containing an anion-exchange resin. Wash the column to remove impurities.
- **Desulfation:** Apply a solution of purified sulfatase to the column and allow it to react, which cleaves the sulfate group from the glucosinolates.
- **Elution:** Elute the resulting desulfoglucosinolates from the column with deionized water.
- **Analysis:** Analyze the eluate using a reverse-phase HPLC system with UV detection (typically at 229 nm).
- **Quantification:** Calculate the concentration of individual glucosinolates by comparing peak areas to those of known standards and applying appropriate response factors.

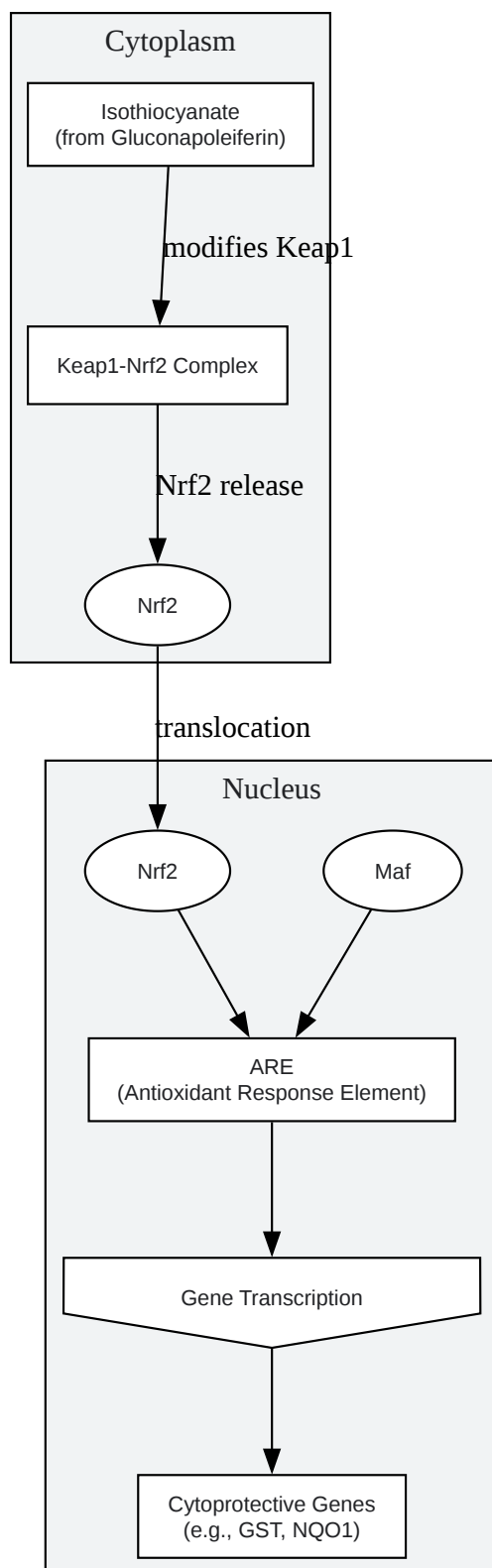
Signaling Pathways

While specific signaling pathways directly initiated by **Gluconapoleiferin** have not been extensively elucidated, its biological activity is understood through the well-established pathways of glucosinolates and their hydrolysis products.

The Glucosinolate-Myrosinase System

The primary mechanism for the bioactivation of **Gluconapoleiferin** is the glucosinolate-myrosinase system. In intact plant tissue, **Gluconapoleiferin** and the myrosinase enzyme are physically separated. When the plant tissue is damaged (e.g., by chewing insects or during food preparation), they come into contact, initiating a hydrolysis reaction. This process is a key defense mechanism in Brassica plants.





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